tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate
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Overview
Description
Tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate: is a complex organic compound belonging to the class of benzazepines This compound features a benzene ring fused to a seven-membered heterocyclic ring containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate typically involves multiple steps, starting with the construction of the benzazepine core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions can help optimize the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium(VI) oxide or potassium permanganate can be used to oxidize the hydroxymethyl group.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.
Major Products Formed:
Oxidation: Oxidation of the hydroxymethyl group can yield carboxylic acids or ketones.
Reduction: Reduction of the compound can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological potential of this compound includes its use as a ligand for various receptors and enzymes. It can be employed in the study of biological processes and the development of new drugs.
Medicine: In medicine, tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate may have applications in the treatment of various diseases. Its potential as a therapeutic agent is being explored in preclinical and clinical studies.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities with benzazepines and have various biological activities.
Piperazine Derivatives: Compounds containing piperazine rings are structurally related and can exhibit similar reactivity and applications.
Uniqueness: Tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate stands out due to its specific combination of functional groups and its potential applications in different scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-6-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-12-14(11-19)6-5-13-7-9-18(10-8-15(12)13)16(20)21-17(2,3)4/h5-6,19H,7-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBORCJFMLXRLJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCN(CC2)C(=O)OC(C)(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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